DU717
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DU717 involves the reaction of 7-chloro-1,2,4-benzothiadiazine 1,1-dioxide with 4-methylpiperazine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced chromatographic techniques helps in the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions: DU717 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiadiazine derivatives.
Scientific Research Applications
DU717 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of benzothiadiazine derivatives.
Biology: Investigated for its effects on blood pressure regulation in animal models.
Medicine: Potential therapeutic agent for hypertension.
Industry: Used in the development of new antihypertensive drugs
Mechanism of Action
DU717 exerts its antihypertensive effects by inhibiting specific enzymes involved in blood pressure regulation. It targets the renin-angiotensin system, leading to vasodilation and reduced blood pressure. The molecular pathways involve the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure .
Comparison with Similar Compounds
Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic.
Chlorothiazide: Similar structure but different pharmacological profile.
Bendroflumethiazide: Used for its diuretic and antihypertensive properties
Uniqueness of DU717: this compound is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other benzothiadiazine derivatives. Its ability to selectively inhibit enzymes involved in blood pressure regulation makes it a valuable compound in hypertension research .
Properties
IUPAC Name |
7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVJONKWYICFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208653 | |
Record name | DU 717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59943-31-6 | |
Record name | DU 717 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC292806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DU 717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DU-717 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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